molecular formula C21H14Cl2N4O3 B2956238 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid CAS No. 185039-99-0

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B2956238
CAS No.: 185039-99-0
M. Wt: 441.27
InChI Key: RBURTLAMOSHNGX-UHFFFAOYSA-N
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Description

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C21H14Cl2N4O3 and its molecular weight is 441.27. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the BCR-ABL and Src kinase . These kinases play a crucial role in cellular processes through signal transduction and cell expressions .

Mode of Action

The compound acts as an ATP-competitive inhibitor of BCR-ABL and Src kinase . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity. The inhibition of these kinases can lead to a decrease in cancer growth .

Biochemical Pathways

The compound affects the BCR-ABL and Src kinase pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in cancer growth .

Pharmacokinetics

It has been suggested that the compound’shydrophobicity may play a role in its activity . Hydrophobic compounds can easily diffuse into cells, which may enhance the compound’s bioavailability .

Result of Action

The result of the compound’s action is a decrease in the activity of BCR-ABL and Src kinase . This can lead to a decrease in cancer growth . The compound has been found to be more potent than imatinib, a commonly used cancer drug, with inhibition of cancer growth in the low nanomolar range or even picomolar range in various biological systems .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the lipid environment of the cells . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBURTLAMOSHNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A quantity of 0.065 g (0.139 mmol) of 3-[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino]-benzoic acid, ethyl ester of Example 89 was dissolved in 75 mL of boiling methanol. 2N Sodium hydroxide (2 mL) was added, and the clear solution was maintained at reflux for 2 hours. The solution was concentrated with stirring to ca. 15 mL volume. The turbid solution was filtered hot to remove traces of solid. The filtrate was concentrated to ca. 4 mL volume. Water (5 mL) was added to give a turbid mixture. Glacial acetic acid (1 mL) was added to precipitate a flocculent solid. The solid was filtered, washed well with water, and dried; wt 0.048 g. Purification was accomplished by dissolution in 4 mL of warm dimethylformamide and addition of 20 mL of ether, The crystals that slowly separated from the clear solution were filtered and washed with ether and then water (to remove any traces of sodium acetate); wt 0.025 g; mp >300° C.
Name
3-[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino]-benzoic acid, ethyl ester
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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